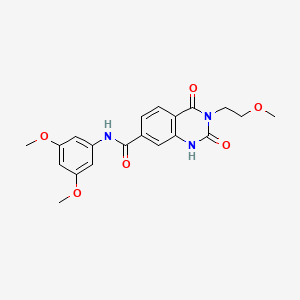

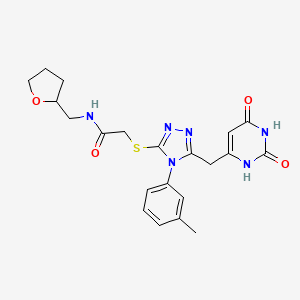

![molecular formula C18H17F3N2OS B2426546 6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide CAS No. 1024052-82-1](/img/structure/B2426546.png)

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide” is a complex organic molecule. It contains a trifluoromethoxy group attached to a phenyl ring, which is then attached to a quinoline structure with a carbothioamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethoxy group would likely have a strong electron-withdrawing effect, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could affect its polarity, solubility, and stability .Aplicaciones Científicas De Investigación

Drug Synthesis

6-Methyl(1,2,3,4-tetrahydroquinolyl): serves as a valuable intermediate in pharmaceutical synthesis. Researchers have investigated its potential for developing novel drugs due to its structural features and reactivity. By incorporating this compound into drug design, scientists aim to create therapeutic agents with enhanced efficacy and reduced side effects .

Heterocycle Synthesis

Heterocycles play a crucial role in medicinal chemistry and materials science. The synthesis of 1,2,3,4-tetrahydroquinolines involves the formation of a heterocyclic ring system. Researchers explore various synthetic routes, including domino reactions, to access these heterocycles efficiently. The resulting compounds may exhibit diverse biological activities .

Biomimetic Pathways

Domino reactions, also known as tandem or cascade reactions, mimic natural biosynthetic pathways. By using simple starting materials, chemists can achieve complex transformations. The biomimetic approach allows for efficient synthesis of bioactive natural products and pharmaceutical agents6-Methyl(1,2,3,4-tetrahydroquinolyl) participates in such cascades, contributing to drug discovery and total synthesis .

Atom Economy and Green Chemistry

Domino reactions offer excellent atom economy, high selectivity, and minimal waste. These features align with green chemistry principles. By avoiding the isolation of intermediates, researchers reduce environmental impact6-Methyl(1,2,3,4-tetrahydroquinolyl) contributes to sustainable synthetic strategies .

Mechanism Studies

The mechanism of domino reactions involving this compound remains an active area of research. Understanding the step-by-step transformations and intermediates provides insights into reaction pathways. Researchers investigate reaction conditions, catalysts, and stereochemistry to optimize synthetic routes .

Novel Substitution Patterns

Researchers continue to explore novel substitution patterns in tetrahydroquinolines. By modifying the substituents on the quinoline ring, they aim to enhance biological activity or tailor properties for specific applications6-Methyl(1,2,3,4-tetrahydroquinolyl) offers a versatile scaffold for such studies .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2OS/c1-12-4-9-16-13(11-12)3-2-10-23(16)17(25)22-14-5-7-15(8-6-14)24-18(19,20)21/h4-9,11H,2-3,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCRJWCRPHAAFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

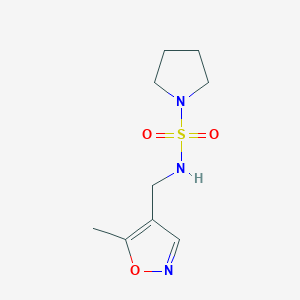

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426469.png)

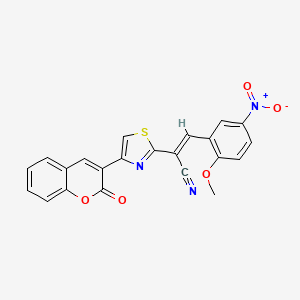

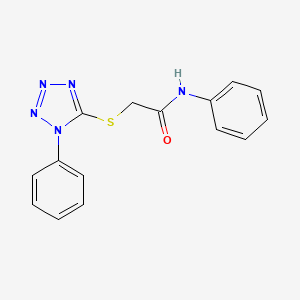

![methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2426470.png)

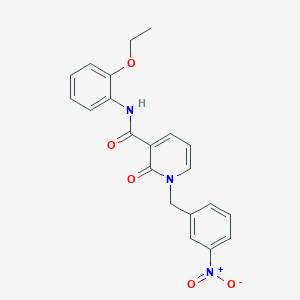

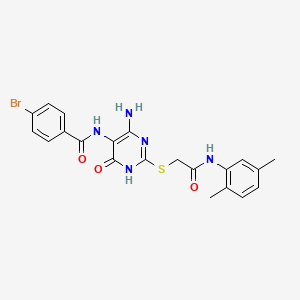

![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2426472.png)

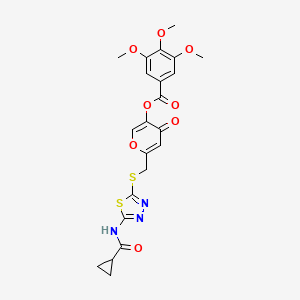

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2426477.png)

![(3E)-1-(3-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2426483.png)